molecular formula C18H11FN2O2S B11323356 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile

Cat. No.: B11323356
M. Wt: 338.4 g/mol
InChI Key: RPOFRJZOGWZQTG-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a combination of fluorophenyl, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, 2-(4-fluorophenyl)-2-oxoethyl sulfide, which can be synthesized through the reaction of 4-fluorobenzaldehyde with thioglycolic acid under acidic conditions. This intermediate is then reacted with 6-(furan-2-yl)pyridine-3-carbonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl and pyridine moieties can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-oxoethyl sulfide
  • 6-(Furan-2-yl)pyridine-3-carbonitrile
  • 2-(2-(4-Fluorophenyl)-2-oxoethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the furan and pyridine moieties provide additional sites for chemical modification and interaction with biological targets.

This compound’s versatility makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C18H11FN2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-(furan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H11FN2O2S/c19-14-6-3-12(4-7-14)16(22)11-24-18-13(10-20)5-8-15(21-18)17-2-1-9-23-17/h1-9H,11H2

InChI Key

RPOFRJZOGWZQTG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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